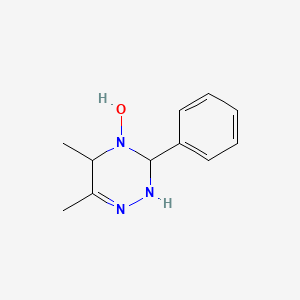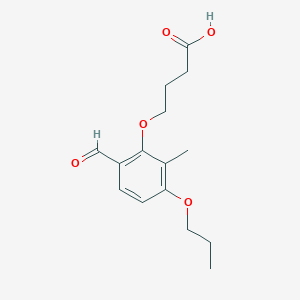
4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a formyl group, a methyl group, and a propoxy group attached to a phenoxy ring, which is further connected to a butanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-3-propoxyphenol with a suitable formylating agent, such as paraformaldehyde, under acidic conditions to introduce the formyl group.
Esterification: The intermediate is then esterified with butanoic acid or its derivatives using a catalyst like sulfuric acid to form the ester.
Hydrolysis: The ester is hydrolyzed under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: 4-(6-Carboxy-2-methyl-3-propoxy-phenoxy)-butanoic acid.
Reduction: 4-(6-Hydroxymethyl-2-methyl-3-propoxy-phenoxy)-butanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxy ring may also interact with hydrophobic pockets in biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-Formyl-2-methyl-3-ethoxy-phenoxy)-butanoic acid: Similar structure but with an ethoxy group instead of a propoxy group.
4-(6-Formyl-2-methyl-3-methoxy-phenoxy)-butanoic acid: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
820237-78-3 |
|---|---|
Formule moléculaire |
C15H20O5 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
4-(6-formyl-2-methyl-3-propoxyphenoxy)butanoic acid |
InChI |
InChI=1S/C15H20O5/c1-3-8-19-13-7-6-12(10-16)15(11(13)2)20-9-4-5-14(17)18/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18) |
Clé InChI |
GCRITXVZXMPZKG-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C=C1)C=O)OCCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


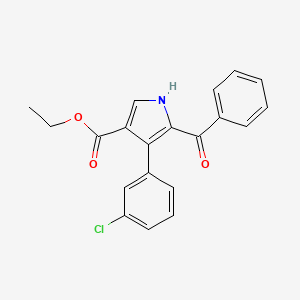
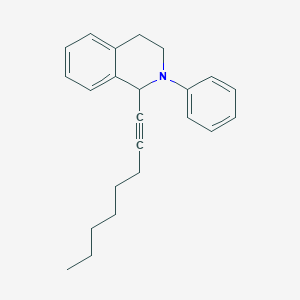
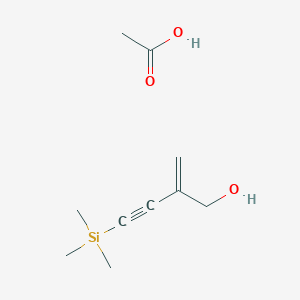
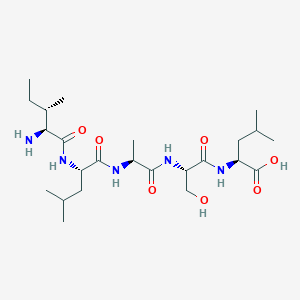
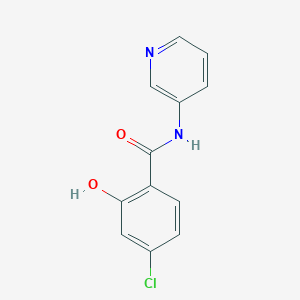
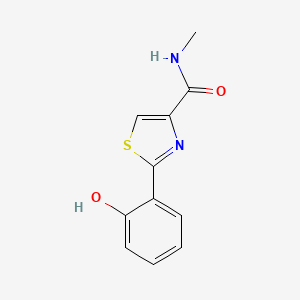
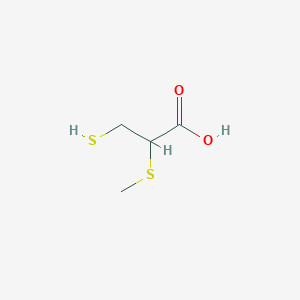
![1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene](/img/structure/B14211006.png)
![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
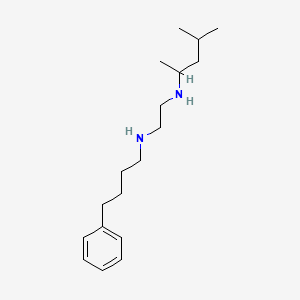

![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
